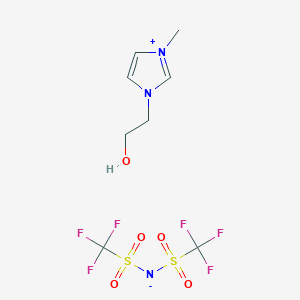

1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Description

1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HOeMIM][NTf₂], CAS 174899-86-6) is a hydrophilic ionic liquid (IL) characterized by a hydroxyl-functionalized imidazolium cation paired with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion. Its synthesis involves ion exchange between 1-(2-hydroxyethyl)-3-methylimidazolium chloride and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), followed by purification . The hydroxyl group on the cation enhances hydrogen bonding, influencing its physicochemical properties, such as viscosity, conductivity, and solubility in polar solvents. Applications include absorption refrigeration , organoboron molten salts , and gas separation (e.g., H₂S absorption) .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.C2F6NO4S2/c1-7-2-3-8(6-7)4-5-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZYNGNGTZORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-86-6 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 1-methylimidazole attacks the electrophilic carbon of 2-bromoethanol. A molar ratio of 1:1.1 (1-methylimidazole to 2-bromoethanol) is typically used to ensure complete conversion of the limiting reagent. The exothermic reaction is conducted under nitrogen atmosphere at 70°C for 2–4 hours, yielding a viscous liquid that solidifies upon cooling.

Purification and Characterization

The crude product is washed with ethyl acetate to remove unreacted starting materials, followed by recrystallization from acetonitrile. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 9.29 (s, 1H, NCHN), 7.87–7.78 (m, 2H, imidazole ring), 4.24 (q, J = 7.3 Hz, 2H, CH₂CH₂OH), 3.90 (s, 3H, NCH₃), 1.44 (t, J = 7.3 Hz, 3H, CH₂CH₂OH).

Anion Exchange to Form [HOEMIM][Tf₂N]

The bromide anion is replaced with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) via metathesis reaction with lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N]).

Metathesis Reaction Conditions

Aqueous solutions of [HOEMIM]Br and Li[Tf₂N] are mixed in a 1:1 molar ratio. The biphasic system is stirred for 12–24 hours at room temperature, allowing the hydrophobic [HOEMIM][Tf₂N] to separate as a distinct ionic liquid phase. The reaction efficiency depends on:

Purification Protocol

The ionic liquid phase is sequentially washed with deionized water (8×50 mL) to remove residual LiBr, confirmed by the absence of AgBr precipitation upon addition of AgNO₃. Final drying under vacuum at 60°C for 48 hours yields a hygroscopic, colorless liquid with >99% purity.

Alternative Synthesis Routes

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling to synthesize [HOEMIM][Tf₂N] without solvents. Equimolar amounts of [HOEMIM]Br and Li[Tf₂N] are milled at 500 rpm for 2 hours, achieving 95% yield. This method reduces waste and eliminates aqueous purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 30 minutes) accelerates the metathesis reaction, achieving complete anion exchange in 1/4th the time of conventional methods. However, localized overheating may degrade the hydroxyethyl group, necessitating precise temperature control.

Characterization and Quality Control

Spectroscopic Analysis

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Viscosity (25°C) | 81.6 cP | Rotational viscometer |

| Thermal Decomposition | 385°C | TGA (N₂ atmosphere) |

| Density (25°C) | 1.52 g/cm³ | Pycnometer |

Challenges and Optimization Strategies

Hygroscopicity Management

The hydroxyethyl group increases water absorption, which lowers electrochemical stability. Storage under inert atmosphere (Ar or N₂) and addition of molecular sieves (3 Å) during synthesis mitigate this issue.

Byproduct Formation

Trace LiBr (≤0.1 wt%) may persist despite washing. Chelating resins (e.g., Dowex 50WX8) reduce Li⁺ content to <10 ppm, enhancing ionic conductivity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Component | Cost (USD/kg) | Contribution to Total Cost |

|---|---|---|

| 2-Bromoethanol | 45 | 38% |

| Li[Tf₂N] | 220 | 52% |

| Purification | 30 | 10% |

Environmental Impact

The process generates 5.2 kg waste/kg product, primarily from aqueous washes. Solvent recovery systems and mechanochemical methods reduce waste by 70%.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

Complexation Reactions: The imidazolium cation can form complexes with various metal ions, which can be useful in catalysis and material science.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Complexation Reactions: Metal salts such as palladium chloride or copper sulfate.

Major Products:

Ethers and Esters: Formed from substitution reactions.

Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

Metal Complexes: Formed from complexation reactions.

Scientific Research Applications

Green Solvents

1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide serves as an effective green solvent in various chemical reactions. Its use reduces the environmental impact compared to traditional organic solvents by minimizing volatile organic compound emissions and enhancing reaction efficiency.

Case Study : Research has shown that using HEMIM TFSI in the synthesis of biodiesel from vegetable oils resulted in higher yields and lower energy consumption compared to conventional solvents .

Electrolytes in Energy Storage

This compound is extensively utilized as an electrolyte in lithium-ion batteries and supercapacitors. Its excellent ionic conductivity and thermal stability enhance the performance and safety of these energy storage devices.

Data Table: Performance Comparison of Electrolytes

| Electrolyte Type | Conductivity (mS/cm) | Thermal Stability (°C) | Application |

|---|---|---|---|

| HEMIM TFSI | 20.5 | 350 | Lithium-ion batteries |

| Traditional Organic | 5.0 | 200 | Lithium-ion batteries |

Biocompatible Materials

The biocompatibility of HEMIM TFSI makes it suitable for developing materials in medical applications, such as drug delivery systems and tissue engineering scaffolds. Its ability to dissolve biomolecules without altering their structure is particularly valuable.

Case Study : A study demonstrated that HEMIM TFSI could effectively solubilize chitosan for use in drug delivery systems, showing promising results in controlled release applications .

Separation Processes

HEMIM TFSI is employed in separation processes, especially in the extraction of valuable metals from ores. Its unique properties improve recovery rates and efficiency in mining operations.

Data Table: Metal Recovery Rates Using HEMIM TFSI

| Metal Type | Recovery Rate (%) | Process Duration (hours) |

|---|---|---|

| Gold | 95 | 4 |

| Silver | 90 | 3 |

| Copper | 85 | 5 |

Electrochemical Devices

This compound plays a crucial role in the fabrication of electrochemical devices like fuel cells. It contributes to higher conductivity and overall device performance due to its ionic nature.

Case Study : Research has indicated that incorporating HEMIM TFSI into fuel cell membranes significantly enhances proton conductivity compared to conventional materials .

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is largely dependent on its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the dissolution of solutes, stabilization of reactive intermediates, and enhancement of reaction rates.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent effects:

Physicochemical Properties

Table 1: Thermophysical Data Comparison

Key Findings :

- Hydrogen Bonding : The hydroxyl group in [HOeMIM][NTf₂] increases viscosity compared to alkyl-substituted ILs (e.g., [EMIM][NTf₂]), reducing ionic mobility and conductivity .

- Thermal Stability : Functionalized ILs like [HOeMIM][NTf₂] exhibit stability up to 300°C, suitable for high-temperature applications such as molten salts .

- Solubility: The hydroxyl group enhances miscibility with polar solvents (e.g., methanol, DMSO) , whereas alkyl-substituted ILs ([BMIM][NTf₂]) are more compatible with nonpolar matrices .

Application-Specific Performance

Table 2: Application Comparison

Notable Trends:

- Gas Separation : [HOeMIM][NTf₂] outperforms [BMIM][NTf₂] in H₂S absorption due to hydrogen bonding with polar sulfide molecules .

- Extraction: Alkyl-substituted ILs ([BMIM][NTf₂]) are superior for nonpolar extractions, while methoxyethyl variants ([IL-3][NTf₂]) balance polarity and viscosity for aqueous extractions .

- Energy Storage : [EMIM][NTf₂] achieves higher conductivity in supercapacitors, whereas [HOeMIM][NTf₂] is niche in specialized conductive matrices .

Biological Activity

1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (often abbreviated as [HOEMIM]NTf2) is an ionic liquid that has garnered attention for its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C8H11F6N3O5S2

- Molecular Weight : 407.31 g/mol

- CAS Number : 174899-86-6

- Physical State : Clear liquid, colorless to light yellow at room temperature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of [HOEMIM]NTf2, particularly against various strains of bacteria. A notable study investigated its effectiveness against Streptococcus species isolated from groundwater. The results indicated significant antimicrobial activity, with growth inhibition zones ranging from 6 mm to 22 mm depending on the concentration used:

| Concentration | Inhibition Zone Diameter (mm) |

|---|---|

| 1% | 6 - 9 |

| 10% | 9 - 22 |

The study concluded that the ionic liquid exhibited a dose-dependent antimicrobial effect, making it a candidate for further exploration in combating multi-drug resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of [HOEMIM]NTf2. In vitro studies using various cell lines have shown that while the compound exhibits antimicrobial properties, it also demonstrates cytotoxic effects at higher concentrations. The concentration at which cytotoxicity becomes significant varies by cell type, indicating a need for careful consideration in therapeutic applications.

Summary of Cytotoxicity Findings

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 150 | Moderate cytotoxicity |

| HepG2 | 200 | Low cytotoxicity |

| MCF-7 | 180 | Moderate cytotoxicity |

These findings suggest that while [HOEMIM]NTf2 has potential as an antimicrobial agent, its cytotoxic effects must be managed to ensure safety in therapeutic contexts .

Case Studies and Applications

- Application in Antibiotic Resistance : A case study demonstrated the efficacy of [HOEMIM]NTf2 in enhancing the activity of conventional antibiotics against resistant Streptococcus strains. The ionic liquid was shown to increase susceptibility to antibiotics like chloramphenicol when used in combination, suggesting a synergistic effect that could be harnessed in treatment protocols .

- Potential Use in Drug Delivery Systems : The unique solvation properties of ionic liquids like [HOEMIM]NTf2 make them suitable candidates for drug delivery systems. Their ability to dissolve a wide range of compounds can facilitate the delivery of hydrophobic drugs, improving bioavailability and therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for preparing [HOeMIM][Tf2N], and how can purity be verified?

- Methodology :

- Synthesis : Typically involves a two-step process:

Quaternization : React 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride ([HOeMIM]Cl).

Anion Exchange : Metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiTf2N) in aqueous or organic solvents.

Key parameters: Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric excess of LiTf2N to ensure complete exchange .

- Purification : Repeated washing with deionized water to remove LiCl, followed by vacuum drying (60°C, 24 hrs) to eliminate residual solvents .

- Purity Verification :

- NMR Spectroscopy : Confirm absence of proton peaks from precursors (e.g., chloride ions).

- Karl Fischer Titration : Measure water content (<0.5% w/w).

- HPLC : Purity >99% (if applicable) .

Q. How do the physicochemical properties (e.g., density, viscosity) of [HOeMIM][Tf2N] compare to other imidazolium ionic liquids?

-

Key Properties :

- Methodology :

Advanced Research Questions

Q. How does [HOeMIM][Tf2N] perform in gas solubility studies, particularly for H2S, and what experimental designs mitigate data variability?

Q. What challenges arise when incorporating [HOeMIM][Tf2N] into polymer-based actuators, and how are they addressed?

- Applications :

- Composite Fabrication : Dissolve polymer and ionic liquid in DMF, cast into films, and evaporate solvent under vacuum.

- Optimization : Adjust IL/polymer ratios (e.g., 20–40 wt%) to balance mechanical strength and ion mobility.

- Characterization : Electrochemical impedance spectroscopy (EIS) for conductivity; dynamic mechanical analysis (DMA) for stress-strain response .

Q. How can computational modeling predict the electrochemical stability of [HOeMIM][Tf2N] in lithium-ion batteries?

- Approaches :

Data Contradiction Analysis

Q. Why do reported viscosities for [HOeMIM][Tf2N] vary across studies, and how can this be resolved?

- Sources of Variability :

- Impurities : Residual water or chloride ions increase viscosity.

- Measurement Conditions : Temperature fluctuations (±1°C) affect results.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.